molecular formula C7H12INO B7923860 1-(2-Iodomethyl-pyrrolidin-1-yl)-ethanone

1-(2-Iodomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7923860
M. Wt: 253.08 g/mol
InChI Key: FQWFOHPCOJNRHA-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidine (B122466) Derivatives in Synthetic Research

The history of pyrrolidine derivatives is deeply rooted in the study of natural products. The pyrrolidine nucleus is found in a wide array of alkaloids, such as nicotine (B1678760) and hygrine, and in amino acids like proline and hydroxyproline. wikipedia.orgnih.gov This natural prevalence spurred early interest in the synthesis and study of these compounds. Over the years, the development of synthetic methodologies has allowed for the creation of a vast library of pyrrolidine derivatives with diverse functionalities. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net These synthetic efforts have been driven by the desire to create analogs of natural products and to explore the structure-activity relationships of these compounds in various biological contexts. nih.govfrontiersin.orgnih.govresearchgate.net The versatility of the pyrrolidine scaffold has made it a cornerstone in the development of new pharmaceuticals, with applications ranging from antiviral and anticancer agents to treatments for central nervous system disorders. nih.govfrontiersin.orgnih.govresearchgate.net

Significance of the Iodomethyl Moiety in Halogenated Organic Compounds

The iodomethyl group (-CH2I) is a highly reactive functional group in organic synthesis. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. organic-chemistry.orgchemguide.co.uk This high reactivity allows for the facile introduction of a wide variety of functional groups by reacting iodomethyl-containing compounds with various nucleophiles. organic-chemistry.orgchemguide.co.ukcognitoedu.org The utility of iodine in organic synthesis extends beyond its role as a leaving group; it can also be used to activate other parts of a molecule towards cyclization or other transformations. researchgate.netrsc.org The presence of the iodomethyl group in 1-(2-Iodomethyl-pyrrolidin-1-yl)-ethanone thus earmarks it as a versatile synthetic intermediate, poised for further chemical modification. The "element effect" in nucleophilic aromatic substitution reactions often shows a leaving group order of F > NO2 > Cl ≈ Br > I, but in other contexts, the reactivity order can be different, highlighting the nuanced role of the halogen. nih.gov

Structural Features and Relevant Substructure Nomenclature for this compound

The systematic IUPAC name for the compound is 1-(2-(Iodomethyl)pyrrolidin-1-yl)ethanone. It is also referred to as N-acetyl-2-iodomethylpyrrolidine. The core of the molecule is the pyrrolidine ring. An ethanone (B97240) (acetyl) group is attached to the nitrogen atom (position 1), forming an amide linkage. At the carbon atom adjacent to the nitrogen (position 2), there is an iodomethyl substituent.

Key Structural Properties

PropertyValue
Molecular Formula C₇H₁₂INO
Molecular Weight 253.08 g/mol
CAS Registry Number 1353973-07-5

Data sourced from commercial supplier catalogs. chemicalbook.comintlab.orgchemdict.comleyan.combldpharm.com

The presence of a stereocenter at the 2-position of the pyrrolidine ring means that this compound can exist as a pair of enantiomers. The stereochemistry of the molecule can significantly influence its biological activity and its behavior in chiral environments. nih.govresearchgate.netnih.gov

Overview of Research Trajectories for Pyrrolidine-Containing Architectures

Current research involving pyrrolidine-containing architectures is broad and multifaceted. A significant area of focus is in the development of new catalytic methods for the synthesis and functionalization of the pyrrolidine ring. nih.govnih.gov This includes stereoselective methods to control the three-dimensional arrangement of substituents on the ring, which is crucial for the development of potent and selective drug candidates. nih.govnih.govnih.govresearchgate.net

In medicinal chemistry, pyrrolidine derivatives continue to be investigated for a wide range of therapeutic applications. Researchers are designing and synthesizing novel pyrrolidine-based compounds as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes, and as antagonists of chemokine receptors for potential use in cancer therapy. frontiersin.orgresearchgate.net The ability of the pyrrolidine scaffold to mimic peptide structures also makes it a valuable tool in the design of peptidomimetics. The exploration of polyhydroxylated pyrrolidines as glycosidase inhibitors for antiviral and anticancer applications is another active area of research. nih.govfrontiersin.org The development of new pyrrolidine-based compounds with antibacterial, antifungal, and anti-inflammatory properties is also a continuing endeavor. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(iodomethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWFOHPCOJNRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 2 Iodomethyl Pyrrolidin 1 Yl Ethanone

Reactivity of the Iodomethyl Group

The primary site of reactivity on 1-(2-iodomethyl-pyrrolidin-1-yl)-ethanone is the iodomethyl group. The bond between the primary carbon and the iodine atom is highly susceptible to a variety of transformations due to iodine's nature as an excellent leaving group and the accessibility of the primary carbon.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The this compound structure features a primary alkyl iodide. Such substrates are strongly inclined to react via the SN2 (Substitution Nucleophilic Bimolecular) pathway. nih.gov The SN2 mechanism involves a backside attack by a nucleophile, leading to the displacement of the iodide ion in a single, concerted step. This process results in an inversion of stereochemistry at the carbon center if it is chiral. Due to the high energy and instability of a primary carbocation, the SN1 pathway is highly disfavored. nih.gov

The reaction of N-protected 2-(sulfonyloxymethyl)pyrrolidines with iodide salts to produce N-protected 2-(iodomethyl)pyrrolidines is a classic example of an SN2 reaction, establishing the susceptibility of this position to nucleophilic attack. A wide range of nucleophiles can displace the iodide, making this compound a versatile synthetic intermediate.

Table 1: Representative SN2 Reactions of this compound

Nucleophile (Nu⁻)Reagent ExampleProduct
Azide (N₃⁻)Sodium Azide (NaN₃)1-(2-Azidomethyl-pyrrolidin-1-yl)-ethanone
Cyanide (CN⁻)Sodium Cyanide (NaCN)1-(2-Cyanomethyl-pyrrolidin-1-yl)-ethanone
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)1-(2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)1-[2-(Phenylsulfanylmethyl)-pyrrolidin-1-yl]-ethanone
Amine (RNH₂)Ammonia (NH₃)1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone

Elimination Reactions Forming Olefinic Intermediates

Elimination reactions, particularly following the E2 (Elimination Bimolecular) pathway, are competitive with SN2 reactions. An E2 reaction would involve the abstraction of a proton from the carbon adjacent to the iodomethyl group (the C2 position of the pyrrolidine (B122466) ring) by a strong base, with the simultaneous expulsion of the iodide leaving group. This would result in the formation of an exocyclic olefin, 1-acetyl-2-methylenepyrrolidine.

To favor elimination over substitution for a primary halide, a strong, sterically hindered base is typically required. Bases such as potassium tert-butoxide (t-BuOK) are often used for this purpose. The bulkiness of the base hinders its ability to act as a nucleophile at the primary carbon, promoting its function as a base to abstract a proton instead. While no specific examples for this compound are prominently documented, the general principle suggests this transformation is feasible under appropriate conditions.

Table 2: Conditions Favoring E2 Elimination

BaseSolventExpected Major ProductRationale
Potassium tert-butoxide (t-BuOK)tert-Butanol1-Acetyl-2-methylenepyrrolidineStrong, sterically hindered base favors E2 elimination over SN2 substitution.
Sodium Ethoxide (NaOEt)Ethanol1-[2-(Ethoxy)methyl-pyrrolidin-1-yl]-ethanoneStrong, unhindered base/nucleophile favors SN2 substitution at a primary center.

Radical Reactions and Reductive Transformations of the C-I Bond

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate radical intermediates. This allows for a range of reductive transformations. One of the most straightforward is reductive deiodination, where the iodomethyl group is converted to a methyl group. For the closely related N-protected-2-(S)-iodomethylpyrrolidine, this has been achieved via hydrogenolysis using a palladium catalyst and a hydrogen source. This reaction proceeds with inversion of configuration, yielding the N-protected-2-(R)-methylpyrrolidine.

Another significant transformation involves the reaction of the C-I bond with activated metals to form organometallic reagents. It has been demonstrated that (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate reacts with activated zinc to form an organozinc iodide reagent. This intermediate can then be trapped in situ with various electrophiles, such as in palladium-catalyzed Negishi cross-coupling reactions with aryl halides to form 2-benzylpyrrolidines. nih.gov This showcases the utility of the C-I bond in forming new carbon-carbon bonds via an initial reductive insertion step.

Table 3: Reductive Transformations of the Iodomethyl Group (based on N-Boc analog)

Reaction TypeReagentsProduct of AnalogReference
HydrogenolysisH₂, Pd/CN-Boc-2-methylpyrrolidinePatent US7244852B2
Organozinc FormationActivated Zinc (Zn)N-Boc-2-(iodozinc)methyl-pyrrolidine nih.gov
Negishi CouplingZn, Pd₂(dba)₃, SPhos, Aryl-IN-Boc-2-arylmethyl-pyrrolidine nih.gov

Reactivity as a Precursor for Iodonium (B1229267) Ylides in Organic Synthesis

Iodonium ylides are versatile carbene precursors in organic synthesis. They are typically generated from compounds containing a carbon atom flanked by two electron-withdrawing groups, which imparts sufficient acidity to the intervening C-H bond for deprotonation and subsequent reaction with a hypervalent iodine(III) species.

The structure of this compound, being a primary alkyl iodide without adjacent activating groups, does not fit the standard profile for a stable iodonium ylide precursor. There is no evidence in the current literature to suggest that this compound can be readily converted into an iodonium ylide.

Reactivity of the Pyrrolidin-1-yl-ethanone Moiety

The N-acetyl group of the molecule also possesses sites of potential reactivity, although they are generally less reactive than the iodomethyl group.

Reactions at the Acetamide Carbonyl Group

The carbonyl group of the N-acetyl moiety behaves as a typical amide. Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization provided by the nitrogen lone pair. However, under forcing conditions, they can undergo reaction.

Hydrolysis: In the presence of strong acid or base and heat, the amide bond can be hydrolyzed. Acid-catalyzed hydrolysis would yield acetic acid and the 2-(iodomethyl)pyrrolidinium salt. Base-promoted hydrolysis would produce an acetate (B1210297) salt and free 2-(iodomethyl)pyrrolidine.

Reduction: The amide carbonyl is resistant to reduction by mild hydride reagents like sodium borohydride. However, strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. This reaction would transform this compound into 1-ethyl-2-(iodomethyl)pyrrolidine.

Table 4: Potential Reactions at the Acetamide Carbonyl

Reaction TypeReagentsExpected ProductConditions
Acid HydrolysisH₃O⁺, HeatAcetic Acid + 2-(Iodomethyl)pyrrolidinium saltForcing (e.g., reflux)
Base HydrolysisNaOH, H₂O, HeatSodium Acetate + 2-(Iodomethyl)pyrrolidineForcing (e.g., reflux)
Reduction1. LiAlH₄, THF; 2. H₂O1-Ethyl-2-(iodomethyl)pyrrolidineAnhydrous, strong reducing agent

Transformations Involving the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring in this compound is a key site for various chemical transformations. Its nucleophilicity can be harnessed in reactions that lead to the formation of new cyclic structures. For instance, in related proline derivatives, the pyrrolidine nitrogen can participate in intramolecular cyclization reactions. nih.govrsc.org Treatment of proline-derived α-hydroxyphosphonates with deoxyfluorinating reagents like DAST or Deoxofluor can induce an intramolecular SN2 reaction where the pyrrolidine nitrogen attacks the carbon bearing the activated hydroxyl group. nih.govrsc.org This leads to the formation of a transient aziridinium (B1262131) ion intermediate. nih.govrsc.org The subsequent ring-opening of this intermediate by a fluoride (B91410) ion can result in ring-expanded products such as piperidine (B6355638) derivatives. nih.govrsc.org The nature of the nitrogen-protecting group (e.g., N-Cbz, N-Boc) can influence the reaction outcome, sometimes leading to the formation of oxazolidine-2-ones through participation of the protecting group itself. nih.govrsc.org

Functionalization and Derivatization of the Pyrrolidine Ring

The functionalization of the pyrrolidine ring, a core scaffold in many bioactive molecules, is a significant area of research. frontiersin.org While direct C-H functionalization of the pyrrolidine ring of this compound is not extensively detailed in the provided results, general strategies for pyrrolidine derivatization offer insights into potential transformations. The pyrrolidine scaffold is present in numerous natural products and pharmaceuticals, making the development of methods for its modification highly valuable. frontiersin.orgmdpi.com

One common approach to functionalizing the pyrrolidine ring is through reactions involving substituents already present on the ring. For this compound, the iodomethyl group at the C2 position is the primary site for derivatization. However, modifications to the pyrrolidine ring itself can be envisioned. For example, the introduction of substituents at other positions on the ring would lead to a diverse range of analogs. The synthesis of polysubstituted pyrrolidines is an active area of research, with various methods being developed to control the stereochemistry of the newly introduced functional groups. frontiersin.org

Mechanistic Investigations of Key Transformations

The transformations of this compound and related compounds are often governed by the participation of neighboring groups. A key mechanistic feature in the reactions of similar proline derivatives is the formation of an aziridinium intermediate. nih.govrsc.org This occurs when the pyrrolidine nitrogen atom acts as an internal nucleophile, displacing a leaving group on the adjacent carbon. nih.govrsc.org For example, in the reaction of N-protected prolinols with deoxyfluorinating agents, the hydroxyl group is first converted into a good leaving group. nih.govrsc.org The subsequent intramolecular attack by the pyrrolidine nitrogen leads to the formation of a strained three-membered aziridinium ring. nih.govrsc.org The fate of this intermediate then dictates the final product distribution, which can include ring-retained pyrrolidines or ring-expanded piperidines, depending on the site of nucleophilic attack by an external reagent like fluoride. nih.govrsc.org

In other transformations, such as the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime in the presence of pyrrolidine, the proposed mechanism involves the formation of an o-naphthoquinone nitrosomethide intermediate. mdpi.com This intermediate then undergoes a Michael addition by pyrrolidine, followed by cyclization and subsequent rearrangement to yield various heterocyclic products. mdpi.com

Strategies for Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of pyrrolidine-containing compounds is a major focus in medicinal chemistry and materials science. frontiersin.orgmdpi.com The pyrrolidine ring is a versatile scaffold that can be modified to tune the biological activity or physical properties of the molecule. frontiersin.org

Regioselective Synthesis of Isomers and Analogs

Regioselective synthesis is crucial for creating specific isomers and analogs of complex molecules. For pyrrolidine-containing heterocycles, several methods have been developed to control the regioselectivity of reactions. For instance, iodine-mediated cascade reactions have been employed for the highly regioselective synthesis of multifunctional polyheterocyclic systems containing a pyrrole (B145914) moiety. researchgate.net These reactions often proceed under mild conditions and can be highly atom-economical. researchgate.net Similarly, one-pot multicomponent reactions of N-substituted pyridinium (B92312) and isoquinolinium salts with alkyl propiolates in the presence of triphenylphosphine (B44618) have been used for the convenient and regioselective synthesis of indolizine (B1195054) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. figshare.com

Synthesis of Chiral Derivatives

The synthesis of chiral pyrrolidine derivatives is of significant interest due to their prevalence in biologically active compounds. researchgate.netnih.gov Enantiomerically pure pyrrolidine derivatives can be prepared starting from chiral precursors such as (S)-proline. researchgate.net For example, (S)-N-benzylprolinehydrazide can be converted into various bis-heterocycles containing a (S)-proline moiety. researchgate.net Another approach involves the stereoselective synthesis of chiral pyrrolidine derivatives from readily available natural terpenes like (+)-α-pinene. researchgate.net Furthermore, a catalytic enantioselective method for the synthesis of chiral 2,2-disubstituted pyrrolidines has been reported, which involves an asymmetric allylic alkylation reaction to establish the stereochemistry, followed by a stereoretentive ring contraction. nih.gov

Formation of Coordination Compounds involving Pyrrolidine Ligands

Pyrrolidine derivatives can act as ligands in the formation of coordination compounds with various metal ions. The nitrogen atom of the pyrrolidine ring is a common coordination site. Infrared spectroscopy can be used to confirm the coordination of the pyrrolidine nitrogen, as the ν(N-H) stretching frequency shifts upon complexation. nih.gov The appearance of a new band corresponding to the M-N stretching frequency further supports coordination. nih.gov Few studies have specifically investigated coordination compounds of pyrrolidine-2-carboxylic acid. nih.gov The synthesis of mixed-ligand complexes containing both a pyrrolidine-derived ligand and another ligand, such as a coumarin (B35378) derivative, has also been reported. nih.gov These coordination compounds can exhibit interesting geometries, such as octahedral, and may possess enhanced biological activities compared to the free ligands. nih.gov

Structural Elucidation and Spectroscopic Characterization of 1 2 Iodomethyl Pyrrolidin 1 Yl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For "1-(2-Iodomethyl-pyrrolidin-1-yl)-ethanone," both one-dimensional and two-dimensional NMR experiments are crucial for a complete structural assignment.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, reveal the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the acetyl group is expected to appear significantly downfield (around 170 ppm). The carbon atom of the iodomethyl group (CH₂I) will be shifted upfield compared to its corresponding alcohol precursor due to the heavy atom effect of iodine. nist.gov The remaining carbon atoms of the pyrrolidine (B122466) ring will have chemical shifts characteristic of a saturated heterocyclic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted values based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (Acetyl)~2.1~22
C=O (Acetyl)-~170
CH (Pyrrolidine, C2)~4.2 - 4.5~55 - 60
CH₂I (Iodomethyl)~3.2 - 3.5~5 - 10
CH₂ (Pyrrolidine, C5)~3.4 - 3.6~45 - 50
CH₂ (Pyrrolidine, C3)~1.8 - 2.2~28 - 33
CH₂ (Pyrrolidine, C4)~1.8 - 2.2~22 - 27

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For "this compound," COSY would show correlations between the protons on adjacent carbons in the pyrrolidine ring, confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). nist.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is essential for correctly assigning the signals from the pyrrolidine ring and the acetyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For "this compound" (C₇H₁₂INO), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Various ionization techniques can be employed to generate ions for mass analysis. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization Time-of-Flight (ESI-TOF) are common methods. The resulting mass spectrum will show a molecular ion peak [M]⁺ or a pseudomolecular ion peak (e.g., [M+H]⁺). The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve: docbrown.info

Loss of an iodine radical (•I), resulting in a significant fragment.

Cleavage of the acetyl group, leading to the formation of an acylium ion [CH₃CO]⁺ or the loss of ketene (B1206846) (CH₂=C=O).

Ring opening of the pyrrolidine moiety.

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment Ionm/z (Mass-to-Charge Ratio)Description
[C₇H₁₂INO]⁺253.00Molecular Ion
[C₇H₁₂NO]⁺126.09Loss of Iodine radical (•I)
[C₅H₈N]⁺82.07Fragmentation of the pyrrolidine ring
[CH₃CO]⁺43.02Acylium ion from cleavage of the acetyl group

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule.

For "this compound," the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). This peak is typically observed in the range of 1630-1680 cm⁻¹. Other important absorptions would include C-H stretching and bending vibrations for the alkyl portions of the molecule, and a C-N stretching vibration. The C-I bond also has a characteristic stretching frequency, though it appears in the far-infrared region (around 500-600 cm⁻¹) and may be less prominent.

Interactive Data Table: Characteristic Infrared Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (C=O)Stretch~1630 - 1680
Alkyl (C-H)Stretch~2850 - 2960
Alkyl (C-H)Bend~1350 - 1470
Amine (C-N)Stretch~1020 - 1250
Alkyl Iodide (C-I)Stretch~500 - 600

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral centers, as well as provide precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

While the crystal structure of this compound has not been reported, analysis of a closely related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, provides valuable insights. In the structure of this tosylated analogue, the pyrrolidine ring adopts an envelope conformation. nist.gov A similar conformation would be expected for the acetylated compound. The dihedral angle between the essentially planar part of the pyrrolidine ring and the substituent at the 2-position is a key structural parameter.

For this compound, X-ray diffraction analysis would reveal the precise orientation of the acetyl and iodomethyl groups relative to the pyrrolidine ring. If a single enantiomer is crystallized, the absolute configuration of the chiral center at the C2 position of the pyrrolidine ring can be determined, typically using anomalous dispersion effects from the heavy iodine atom.

Table 2: Representative Crystallographic Data for a Related Pyrrolidine Derivative

ParameterValue (for (S)-2-(Iodomethyl)-1-tosylpyrrolidine)
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.231 (3)
b (Å)8.854 (3)
c (Å)9.894 (4)
β (°)109.23 (3)
Volume (ų)681.1 (4)
Z2

Source: Data for (S)-2-(Iodomethyl)-1-tosylpyrrolidine. nist.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and in this case, iodine) in a pure sample. The experimentally determined percentages are then compared with the calculated values based on the compound's empirical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

The molecular formula for this compound is C₇H₁₂INO. The expected elemental composition can be calculated from the atomic weights of its constituent atoms.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0131.24
HydrogenH1.014.50
IodineI126.9047.16
NitrogenN14.015.21
OxygenO16.005.95

An experimental result from a CHN analyzer, along with a separate determination for iodine, that closely matches these theoretical values would validate the empirical formula of the synthesized compound.

Chromatographic Methods for Purity Assessment and Stereoisomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its stereoisomeric (enantiomeric) excess.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) is a standard method for purity determination. The compound would be dissolved in an appropriate solvent and injected into the HPLC system. A gradient elution with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would separate the target compound from any impurities. The purity is then calculated based on the relative area of the peak corresponding to the product.

Stereoisomeric Excess Determination: Since this compound is a chiral compound, specialized chromatographic methods are required to separate its enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers. mdpi.commdpi.comjsmcentral.org

The choice of the mobile phase is critical for achieving separation. A normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol or ethanol) might be employed. The separation of the enantiomers allows for the calculation of the enantiomeric excess (% ee), which is a measure of the purity of a single enantiomer in a mixture. Chiral HPLC has been successfully used to separate enantiomers of other complex pyrrolidine-containing molecules. researchgate.net

Table 4: Illustrative Chiral HPLC Method for a Pyrrolidine Derivative

ParameterCondition
ColumnChiralpak AS-H (amylose-based CSP)
Mobile Phase0.2% Triethylamine in Methanol
Flow Rate0.8 mL/min
DetectionUV at a suitable wavelength

Note: This table represents typical conditions for separating chiral pyrrolidine derivatives and is for illustrative purposes, as specific methods for the title compound are not detailed in the searched literature. researchgate.net

Computational and Theoretical Investigations of 1 2 Iodomethyl Pyrrolidin 1 Yl Ethanone

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the electronic structure and energetics of molecules. nih.govosti.gov These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which numerous properties can be derived. For 1-(2-Iodomethyl-pyrrolidin-1-yl)-ethanone, DFT calculations offer a detailed picture of its intrinsic molecular characteristics.

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached. DFT methods, such as B3LYP with a suitable basis set like 6-311+G, are commonly used for this purpose. nih.gov

The optimization reveals crucial information about bond lengths, bond angles, and dihedral angles. A critical aspect of this molecule's structure is the conformation of the five-membered pyrrolidine (B122466) ring, which typically adopts a non-planar, puckered conformation, such as an envelope or twisted form, to relieve ring strain. researchgate.net In a study of a similar pyrrolidine derivative, the ring was found to exist in an envelope conformation. researchgate.net Furthermore, the rotational barriers around the C-N amide bond and the C-C bond of the iodomethyl group are significant, as they give rise to different conformers with varying energies. Conformational analysis maps these different spatial arrangements and their relative stabilities.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

ParameterValue
C=O Bond Length1.23 Å
N-C (amide) Bond Length1.36 Å
C-I Bond Length2.15 Å
N-C-C (ring) Bond Angle~108°
O=C-N Bond Angle~121°

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

Analysis of the molecular electrostatic potential (MEP) map visually identifies the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atom of the carbonyl group would be an electron-rich site (negative potential), making it a likely center for electrophilic attack. Conversely, the areas around the hydrogen atoms would be electron-poor (positive potential). The iodine atom, due to its size and polarizability, also significantly influences the electronic landscape. Such analyses are crucial for understanding how the molecule interacts with other chemical species. mdpi.com

Table 2: Hypothetical Electronic Properties of this compound

PropertyHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend beyond the study of single, isolated molecules to investigate dynamic processes and interactions within larger systems. These methods are essential for predicting reaction outcomes and understanding the collective behavior of molecules in condensed phases.

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and, crucially, transition states. masterorganicchemistry.com For this compound, the C-I bond is a potential reactive site, susceptible to nucleophilic substitution reactions where the iodide ion acts as a good leaving group.

Using DFT, researchers can model the entire reaction coordinate for a proposed substitution reaction. This involves locating the geometry of the transition state—the highest energy point along the reaction pathway—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov A lower activation energy implies a faster reaction rate. These calculations can help predict the feasibility of synthetic routes or potential metabolic transformations of the compound.

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

ReactionNucleophileCalculated Activation Energy (kcal/mol)
R-I + OH⁻ → R-OH + I⁻Hydroxide22.5
R-I + CN⁻ → R-CN + I⁻Cyanide18.9

R represents the 1-acetyl-pyrrolidin-2-ylmethyl group.

In the solid state, molecules of this compound are arranged in a specific, repeating three-dimensional lattice known as a crystal structure. The nature of this arrangement is governed by intermolecular interactions. researchgate.net Molecular dynamics (MD) simulations or static lattice energy calculations can be used to predict the most stable crystal packing. nih.gov

The primary intermolecular forces at play would include dipole-dipole interactions due to the polar carbonyl group, and weaker van der Waals forces. Although the molecule lacks strong hydrogen bond donors, the carbonyl oxygen could act as a hydrogen bond acceptor in the presence of suitable donors. The bulky and polarizable iodine atom also contributes significantly to intermolecular dispersion forces. Understanding these interactions is key to predicting physical properties like melting point and solubility. nih.gov

Table 4: Hypothetical Intermolecular Interaction Energies

Interaction TypeEstimated Energy (kcal/mol)
Dipole-Dipole (C=O···C=O)-2.5 to -4.0
Dispersion (I···I)-1.0 to -2.0
Van der Waals (general)-0.5 to -1.5

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. mdpi.com These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activities and physicochemical properties of compounds.

For this compound, various descriptors can be calculated from its 2D or 3D structure. These include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, as discussed previously). Properties like lipophilicity (estimated by XLogP3) and polar surface area (PSA) are particularly important for predicting a molecule's behavior in biological systems. nih.gov

Table 5: Calculated Molecular Descriptors for this compound

DescriptorValueSignificance
Molecular FormulaC₇H₁₂INOBasic atomic composition
Molecular Weight253.08 g/molMass of one mole of the substance
XLogP3-AA1.1Measure of lipophilicity
Topological Polar Surface Area (TPSA)20.3 ŲPredicts transport properties
Number of Rotatable Bonds1Indicator of molecular flexibility

Note: Values are based on computational predictions for similar structures and may vary depending on the calculation method.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting and explaining chemical reactivity. It focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energy values, a variety of global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Without computational studies on this compound, a data table for these properties cannot be generated.

Topological and Steric Parameters

Topological and steric parameters are crucial for understanding a molecule's shape, size, and how it interacts with other molecules in three-dimensional space. These parameters are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or physical properties.

Topological Parameters: These are numerical descriptors derived from the graph representation of a molecule. They encode information about the size, shape, and degree of branching in the molecular structure. Examples of topological indices include:

Wiener Index (W): The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph.

Zagreb Indices (M1, M2): These are calculated based on the degrees of the vertices (atoms) in the molecular graph.

Molecular Connectivity Indices (χ): These indices describe the degree of branching and connectivity in a molecule.

Steric Parameters: These parameters quantify the spatial arrangement of atoms and groups within a molecule. They are essential for understanding steric hindrance and conformational preferences. Common steric parameters include:

Taft Steric Parameter (Es): An early parameter based on the hydrolysis rates of esters.

Charton Steric Parameter (ν): Based on the van der Waals radii of substituents.

Sterimol Parameters (L, B1-B5): A set of parameters that describe the length and width of a substituent in several directions.

As with the FMO analysis, the absence of specific computational research on this compound prevents the compilation of a data table for its topological and steric parameters.

Applications in Organic Synthesis and Chemical Research

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

In organic synthesis, the ability to construct complex molecules efficiently is paramount. Appropriately functionalized molecular building blocks are crucial for the success of innovative synthesis programs. durham.ac.uk The structure of 1-(2-Iodomethyl-pyrrolidin-1-yl)-ethanone makes it a versatile synthetic building block. nih.gov The pyrrolidine (B122466) core is a privileged scaffold found in numerous natural products and pharmaceuticals. numberanalytics.com The presence of the iodomethyl group provides a reactive handle for a variety of transformations. This allows for the introduction of the N-acetylpyrrolidine motif into larger, more complex target molecules. The development of such tailored building blocks is essential for creating multifunctional materials and therapeutics, often requiring the combination of different synthetic methods to achieve complex architectures. klinger-lab.de The utility of such intermediates is demonstrated by their application in creating libraries of compounds for structure-activity relationship (SAR) studies, which are fundamental to drug discovery.

Precursor for Diverse Heterocyclic Systems

The dual functionality of this compound enables its use as a precursor for a range of more complex heterocyclic systems. The iodomethyl group is an excellent electrophile and a good leaving group, facilitating cyclization reactions to form fused or spiro-heterocycles. nih.gov For instance, intramolecular reactions can be designed where a nucleophile, attached elsewhere on the pyrrolidine ring or via a tether, displaces the iodide to form a new ring. This strategy is a cornerstone of heterocyclic synthesis. Such cyclizations can be used to generate novel (poly)heterocycles, expanding beyond classical methods. nih.govresearchgate.net The N-acetyl group modifies the nucleophilicity and reactivity of the ring nitrogen, influencing the course of these synthetic transformations.

Utilization of the Iodomethyl Group in Advanced Organic Transformations

The iodomethyl group is the primary site of reactivity in this compound, enabling its participation in a variety of modern synthetic methodologies.

Enabling Cyclization Reactions

The iodomethyl group is highly effective in enabling cyclization reactions. nih.gov These reactions often proceed through the formation of an iodonium (B1229267) ion or via nucleophilic substitution. In what are known as halocyclization reactions, the iodine can act as an electrophile to activate a nearby double or triple bond, which is then attacked by an intramolecular nucleophile to forge a new ring. This strategy is a powerful method for creating five- and six-membered rings. The reactivity of the iodomethyl group predisposes it to participate in annulation strategies that would otherwise be difficult to achieve. nih.govresearchgate.net

Facilitating C-H Activation and Functionalization

Modern organic synthesis increasingly relies on C-H activation to build molecular complexity efficiently, as it avoids the need for pre-functionalized substrates. manchester.ac.uk In the context of this compound, the N-acetyl amide moiety can function as a directing group. numberanalytics.com Directing groups coordinate to a transition metal catalyst and guide it to a specific, often proximal, C-H bond, enabling site-selective functionalization. numberanalytics.compkusz.edu.cn This allows for the modification of the pyrrolidine ring at positions that would be unreactive in classical functional group chemistry. While direct C-H activation is challenging, the use of directing groups is a well-established strategy to control regioselectivity in the synthesis of complex molecules. nih.gov The iodomethyl group itself can be involved in subsequent coupling reactions after the C-H activation step has taken place. pkusz.edu.cn

Participation in Difunctionalization of Alkenes

The difunctionalization of alkenes, where two new functional groups are added across a double bond, is a powerful tool for rapidly increasing molecular complexity. mdpi.com While this compound is an alkyl iodide, the principles of alkene difunctionalization are relevant to both its synthesis and its potential reactions. For instance, processes like carboiodination can install both a carbon group and an iodine across an alkene. mdpi.com More pertinent to its utility, the iodomethyl group can act as a precursor for further transformations. Radical difunctionalization of alkenes is an established strategy, and the carbon-iodine bond can participate in radical processes, including atom transfer radical addition (ATRA) reactions. mdpi.comrsc.org

Applications in Radiofluorination (as a general concept related to iodide reactivity)

The carbon-iodine bond is an excellent precursor for radiofluorination, a key process in the synthesis of tracers for Positron Emission Tomography (PET) imaging. umich.edu The isotope Fluorine-18 ([¹⁸F]) is favored for PET due to its ideal half-life and imaging properties. nih.gov Alkyl iodides, such as the iodomethyl group in this compound, are effective substrates for nucleophilic substitution with [¹⁸F]fluoride. This reaction replaces the iodide with [¹⁸F]fluoride to generate the corresponding [¹⁸F]fluoromethyl derivative. This "late-stage" radiofluorination is highly desirable as it allows the radioactive isotope to be introduced at the final step of a synthesis. nih.govprinceton.edu This approach is critical for producing PET radiopharmaceuticals with high molar activity, which are used to assess biological processes in vivo for disease detection and the evaluation of therapies. nih.govresearchgate.net

Interactive Data Table: Applications

SectionApplication / Reaction TypeKey Feature UtilizedPotential Outcome
6.1 Versatile Synthetic Building BlockPyrrolidine scaffold and reactive C-I bondConstruction of complex molecules, SAR libraries
6.2 Precursor for HeterocyclesIntramolecular reactivity of the iodomethyl groupSynthesis of fused or spiro-heterocyclic systems
6.3.1 Cyclization ReactionsElectrophilicity and leaving group ability of iodideFormation of new carbocyclic or heterocyclic rings
6.3.2 C-H ActivationN-acetyl as a directing groupSite-selective functionalization of the pyrrolidine ring
6.3.3 Alkene DifunctionalizationC-I bond as a radical precursor/participantFormation of vicinal functionalized structures
6.3.4 RadiofluorinationC-I bond as a leaving group for [¹⁸F]fluorideSynthesis of [¹⁸F]-labeled PET imaging agents

Partners in Cross-Coupling Reactions

The carbon-iodine bond is a well-established participant in a myriad of cross-coupling reactions, which form the bedrock of modern synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. While specific documented examples of this compound as a coupling partner are not extensively reported in the literature, its inherent reactivity as an alkyl iodide suggests its suitability for such transformations.

Theoretically, this compound could serve as an electrophilic partner in several named reactions. For instance, in a Suzuki-Miyaura coupling , it could react with organoboron compounds in the presence of a palladium catalyst to form a new carbon-carbon bond at the exocyclic methylene (B1212753) position. Similarly, in a Sonogashira coupling , it could be coupled with terminal alkynes, and in a Buchwald-Hartwig amination , with various amines to introduce diverse functionalities.

The successful application of related pyrrolidine derivatives in cross-coupling reactions provides a strong precedent for the potential of this compound. For example, the enantioconvergent cross-coupling of racemic α-zincated N-Boc-pyrrolidine with unactivated secondary alkyl iodides has been demonstrated, showcasing the utility of the pyrrolidine scaffold in forming complex alkyl-alkyl bonds.

Table 1: Potential Cross-Coupling Reactions for this compound

Cross-Coupling ReactionCoupling PartnerPotential Product
Suzuki-MiyauraOrganoboron Reagent (R-B(OR)₂)1-(2-Alkyl/Arylmethyl-pyrrolidin-1-yl)-ethanone
SonogashiraTerminal Alkyne (R-C≡CH)1-(2-(Prop-2-ynyl)-pyrrolidin-1-yl)-ethanone
HeckAlkene (R-CH=CH₂)1-(2-(But-3-enyl)-pyrrolidin-1-yl)-ethanone
NegishiOrganozinc Reagent (R-ZnX)1-(2-Alkyl/Arylmethyl-pyrrolidin-1-yl)-ethanone
Buchwald-HartwigAmine (R₂NH)1-(2-((Dialkylamino)methyl)pyrrolidin-1-yl)ethanone

This table represents theoretical applications based on the known reactivity of alkyl iodides in cross-coupling reactions.

Contribution to the Development of New Synthetic Methodologies in Pyrrolidine Chemistry

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. While specific methodologies explicitly developed using this compound are not prominently featured in the literature, its role as a precursor can be inferred from general synthetic strategies for functionalized pyrrolidines.

The iodomethyl group serves as a versatile handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 2-position of the pyrrolidine ring, thereby contributing to the diversification of pyrrolidine-based chemical libraries. For instance, reaction with nucleophiles such as azides, cyanides, thiols, and carbanions can lead to a variety of 2-substituted pyrrolidine derivatives.

Furthermore, the transformation of the iodomethyl group can be a key step in more complex synthetic sequences. For example, conversion to a phosphonium (B103445) salt would enable its use in Wittig-type reactions for the formation of alkenes. Oxidation of the corresponding alcohol, obtained via hydrolysis of the iodide, could yield an aldehyde, which is a gateway to a plethora of further transformations.

The synthesis of pyrrolidine derivatives often starts from readily available precursors like proline. The conversion of the carboxylic acid functionality of N-acetylproline to an iodomethyl group would represent a key transformation to access this compound, which can then be elaborated into more complex targets.

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.

This compound provides a valuable platform for Structure-Activity Relationship (SAR) studies. SAR studies are a fundamental aspect of drug discovery, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity.

The utility of this compound in SAR studies lies in the ability to readily modify the 2-position. By reacting the iodomethyl group with a diverse library of nucleophiles, medicinal chemists can generate a series of analogues with varying substituents at this position. The biological evaluation of these analogues would then provide insights into the steric, electronic, and hydrophobic requirements of the binding pocket of a particular biological target.

Table 2: Exemplary Modifications of the this compound Scaffold for SAR Studies

Reagent/ReactionFunctional Group Introduced at C2-methylPotential Change in Properties
Sodium Azide (NaN₃)Azide (-N₃)Introduction of a polar, potentially reducible group
Sodium Cyanide (NaCN)Nitrile (-CN)Introduction of a linear, polar group; can be hydrolyzed to a carboxylic acid
Thiol (R-SH)Thioether (-S-R)Variation of lipophilicity and potential for hydrogen bonding
Grignard Reagent (R-MgBr)Alkyl/Aryl (-R)Systematic variation of steric bulk and lipophilicity
Secondary Amine (R₂NH)Tertiary Amine (-NR₂)Introduction of a basic center, modulation of pKa

This systematic approach allows for the exploration of the chemical space around the pyrrolidine core, aiding in the identification of key interactions that govern biological activity and the optimization of lead compounds.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for constructing the pyrrolidine ring in 1-(2-Iodomethyl-pyrrolidin-1-yl)-ethanone?

  • Methodological Answer : The pyrrolidine ring can be synthesized via cyclization reactions using α,ω-diamines or through [3+2] cycloaddition strategies. For iodomethyl substitution, post-functionalization of the preformed pyrrolidine ring is typical. For example, halogenation (e.g., iodination) can be achieved using iodine in the presence of a Lewis acid (e.g., ZnI₂) under controlled temperatures (0–25°C). Solvent selection (e.g., DCM or THF) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
  • Typical Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Ring Formationα,ω-diamine, HCl, reflux60–75
IodinationI₂, ZnI₂, DCM, 0°C45–55

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent integration. The iodomethyl group’s deshielding effects are observable in downfield shifts (e.g., δ 3.5–4.5 ppm for CH₂I) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy). Electrospray ionization (ESI) is preferred for polar derivatives .
  • X-ray Crystallography : Single-crystal analysis via SHELX software resolves absolute configuration, critical for stereochemical studies .

Advanced Questions

Q. How do electronic effects of the iodomethyl group influence the reactivity of the pyrrolidine ring in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the iodomethyl group polarizes the pyrrolidine ring, enhancing susceptibility to nucleophilic attack. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids react selectively at the iodomethyl site. Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates, with polar aprotic solvents favoring oxidative addition .
  • Case Study :

SubstrateCatalystConversion (%)Product
Iodomethyl derivativePd(PPh₃)₄, K₂CO₃85Biaryl-pyrrolidine

Q. What strategies can resolve contradictions in biological activity data for structurally similar pyrrolidin-1-yl-ethanone derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent variations (e.g., halogen vs. methyl groups) using docking studies (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .
  • Data Normalization : Control for batch-to-batch purity variations via HPLC (>98% purity thresholds) and replicate experiments (n ≥ 3) .
  • Meta-Analysis : Aggregate data from PubChem and NIST databases to identify trends in bioactivity outliers .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100-ns trajectories. The iodomethyl group’s van der Waals volume impacts binding pocket occupancy .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for iodine substitution vs. other halogens to rank affinity .
  • In Silico Screening : Leverage PubChem’s 3D conformer library (generated via RDKit) for virtual screening against targets like GPCRs or kinases .

Key Notes

  • Data Sources : Prioritize PubChem , NIST , and peer-reviewed synthesis protocols .
  • Methodological Rigor : Emphasize reproducibility via detailed reaction logs, spectral validation, and cross-disciplinary validation (e.g., crystallography + SAR).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.